Ethyl tributyl pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl tributyl pyrophosphate is an organophosphorus compound with the chemical formula C18H42O4P2. It is a colorless to pale-yellow liquid that is hygroscopic and has a density of 1.007 g/mL . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl tributyl pyrophosphate can be synthesized through the reaction of tributyl phosphine with diethyl phosphorochloridate. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified through distillation or other separation techniques to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl tributyl pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form tributyl phosphate and diethyl phosphate.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as amines or alcohols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Tributyl phosphate and diethyl phosphate.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl tributyl pyrophosphate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl tributyl pyrophosphate involves its interaction with various molecular targets. It can inhibit enzymes by phosphorylating active sites, thereby altering their activity. This compound can also interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyl phosphate: An organophosphorus compound used as a plasticizer and extractant.
Tetraethyl pyrophosphate: An organophosphate compound used as an insecticide.
Diethyl phosphorochloridate: A reagent used in organic synthesis.
Uniqueness
Ethyl tributyl pyrophosphate is unique due to its specific combination of ethyl and butyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound .
Eigenschaften
CAS-Nummer |
63704-59-6 |
---|---|
Molekularformel |
C12H28O7P2 |
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
[butoxy(hydroxy)phosphoryl] dibutyl phosphate |
InChI |
InChI=1S/C12H28O7P2/c1-4-7-10-16-20(13,14)19-21(15,17-11-8-5-2)18-12-9-6-3/h4-12H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
XUNZLIYWAUBXFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(O)OP(=O)(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.